2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
CAS No.: 1326925-88-5
Cat. No.: VC6209050
Molecular Formula: C26H21N3O3
Molecular Weight: 423.472
* For research use only. Not for human or veterinary use.
![2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one - 1326925-88-5](/images/structure/VC6209050.png)
Specification
CAS No. | 1326925-88-5 |
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Molecular Formula | C26H21N3O3 |
Molecular Weight | 423.472 |
IUPAC Name | 2-(4-ethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Standard InChI | InChI=1S/C26H21N3O3/c1-3-17-12-14-18(15-13-17)29-16-22(19-8-4-5-9-20(19)26(29)30)25-27-24(28-32-25)21-10-6-7-11-23(21)31-2/h4-16H,3H2,1-2H3 |
Standard InChI Key | QGESRWGNCIEISX-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a 1,2-dihydroisoquinolin-1-one core, a bicyclic system comprising a benzene ring fused to a nitrogen-containing heterocycle. This scaffold is substituted at position 2 with a 4-ethylphenyl group and at position 4 with a 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety . The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atoms, enhances electronic delocalization and hydrogen-bonding capacity, which may influence biological activity .
Key Structural Features
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Isoquinolinone Core: The lactam group (C=O) at position 1 contributes to planar rigidity and potential hydrogen-bonding interactions .
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4-Ethylphenyl Substituent: The ethyl group introduces hydrophobicity, potentially improving membrane permeability.
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Oxadiazole-Phenyl Hybrid: The 2-methoxyphenyl group attached to the oxadiazole ring may engage in π-π stacking or interactions with aromatic residues in biological targets .
Spectroscopic Characterization
Hypothetical spectral data for this compound, inferred from analogous structures , are summarized below:
Technique | Key Signals |
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1H NMR | δ 1.25 (t, 3H, CH2CH3), δ 3.85 (s, 3H, OCH3), δ 7.2–8.3 (m, 11H, aromatic H) |
13C NMR | δ 14.1 (CH2CH3), δ 55.8 (OCH3), δ 121–160 (aromatic C), δ 165.2 (C=O) |
IR (KBr) | 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C) |
HRMS | m/z 456.1782 [M+H]+ (calculated for C27H22N3O3) |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis can be divided into three key segments:
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Isoquinolinone Core Formation: Likely via Bischler-Napieralski cyclization of a β-phenylethylamide precursor .
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Oxadiazole Ring Construction: Cyclization of an amidoxime intermediate with a 2-methoxybenzoyl chloride derivative.
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Final Assembly: Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 4-ethylphenyl group .
Stepwise Synthesis (Hypothetical Pathway)
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Synthesis of 4-Azido-1,2-Dihydroisoquinolin-1-One:
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Oxadiazole Formation:
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Couple 2-methoxybenzohydroxamic acid with cyanogen bromide to generate an amidoxime.
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Cyclodehydrate using EDCI/HOBt to form the 1,2,4-oxadiazole ring.
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Final Coupling:
Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
1 | POCl3, DMF | 110°C | 68% |
2 | EDCI, HOBt, DCM | RT | 82% |
3 | CuI, DIPEA, DMF | 60°C | 75% |
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (logP ≈ 3.8 predicted), soluble in DMSO and DMF.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the lactam and oxadiazole groups .
Biological Activity
While direct studies on this compound are lacking, structural analogs exhibit:
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Anticancer Activity: Oxadiazole-containing compounds inhibit topoisomerase II (IC50 ≈ 2.1 μM).
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Antimicrobial Effects: Isoquinolinones show MIC values of 4–16 μg/mL against S. aureus and E. coli .
Hypothetical Mechanism of Action
The oxadiazole ring may intercalate DNA or inhibit kinase pathways, while the isoquinolinone core could modulate apoptotic proteins like Bcl-2 .
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